Erythronolide B

Descripción general

Descripción

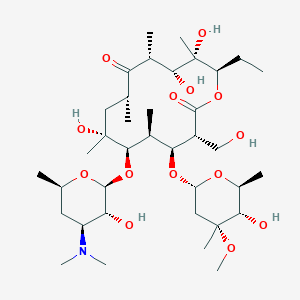

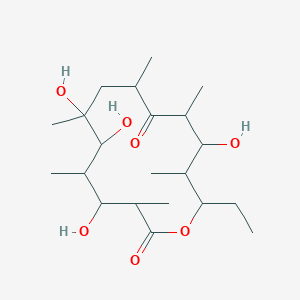

Erythronolide B is a complex polyol with the molecular formula C21H38O7 . It is a non-toxic natural product useful for drug discovery research, particularly antibiotic drug discovery .

Synthesis Analysis

The synthesis of Erythronolide B involves an enzyme-promoted reaction of propionylCoA with methylmalonylCoA . This generates 83 enantioselectively. Diastereoselective reduction then delivers the b-hydroxy thioester 84 . The first total synthesis of Erythronolide B adopted a convergent absolute asymmetric strategy designed to provide 88 by the union of two homochiral segments, a nucleophile 89 and an electrophile 90 .Molecular Structure Analysis

The molecular structure of Erythronolide B is characterized by a 14-membered macrolide ring . High-resolution structural images of portions of the 6-deoxyerythronolide B synthase have provided a platform for interpreting biochemical data .Chemical Reactions Analysis

In contrast with fatty acid biosynthesis, dehydration and conjugate reduction of the resulting α,β-unsaturated thioester does not precede Claisen condensation with a second equivalent of methylmalonylCoA during the biosynthesis of the seco acid precursor 87 of the macrolide 6-deoxyerythronolide B . The resulting β-ketothioester 85 is reduced to a β-hydroxyester 86 that reacts with additional methylmalonylCoA and NADPH to generate 87 .Physical And Chemical Properties Analysis

Erythronolide B has physical and chemical properties that are characterized by its molecular formula C21H38O7 .Aplicaciones Científicas De Investigación

Antibiotic Synthesis

Erythronolide B is a key intermediate in the biosynthesis of erythromycin , a widely used antibiotic. The soil-dwelling bacterium Saccharopolyspora erythraea natively produces erythromycin A from a gene cluster that includes the erythronolide synthase enzyme, which catalyzes the formation of 6-deoxyerythronolide B .

Biotechnological Engineering

In biotechnology, Erythronolide B serves as a starting point for the engineering of polyketides. Researchers have been able to transfer genes to Escherichia coli to overproduce erythronolide B and its derivatives, showcasing the potential for rapid engineering of polyketide overproduction .

Veterinary Medicine

Macrolides like erythronolide B have found applications in veterinary medicine. They are used for their antibacterial properties and sometimes for growth enhancement in food animals .

Synthetic Biology

The compound is also significant in synthetic biology, where it is used as a model for studying polyketide synthases, enzymes that play a crucial role in natural product biosynthesis .

Optimization of Antibiotic Production

Studies have focused on optimizing the yield of erythronolide B and its derivatives through various strategies, including in silico methods .

Mecanismo De Acción

Target of Action

The primary target of Erythronolide B is the 6-deoxyerythronolide B hydroxylase . This enzyme is found in the organism Saccharopolyspora erythraea , which is a soil-dwelling actinomycete .

Mode of Action

Erythronolide B interacts with its target, the 6-deoxyerythronolide B hydroxylase, through a NADPH-dependent conversion . This interaction involves the insertion of an oxygen atom at the 6S position of 6-deoxyerythronolide B . This process requires the participation of a ferredoxin .

Biochemical Pathways

The biosynthesis of Erythronolide B involves a series of enzymatic reactions. It starts with the reaction of propionyl CoA with methylmalonyl CoA, generating a compound enantioselectively . This compound undergoes diastereoselective reduction to deliver a β-hydroxy thioester . The resulting β-ketothioester is reduced to a β-hydroxyester, which reacts with additional methylmalonyl CoA and NADPH to generate a precursor . Lactonization then provides 6-deoxyerythronolide B, from which Erythronolide B is formed by oxidation .

Result of Action

The result of Erythronolide B’s action is the formation of erythronolide B (EB) from 6-deoxyerythronolide B (6-DEB) through the insertion of an oxygen atom at the 6S position of 6-DEB . This process results in a molecule with significant biological activity.

Action Environment

The action of Erythronolide B is influenced by environmental factors. For instance, the enzyme 6-deoxyerythronolide B hydroxylase, which is the target of Erythronolide B, is found in the soil-dwelling actinomycete Saccharopolyspora erythraea . This suggests that the action of Erythronolide B may be influenced by the conditions in the soil environment where this organism is found.

Direcciones Futuras

Future directions in the study of Erythronolide B include the development of more sophisticated and efficient biosynthetic engineering of complex polyketide natural products . There is also potential for further exploration of the synthetic space through different programs and experimental realization of the synthesis .

Propiedades

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,17+,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBRGCCVTUPRFQ-HWRKYNCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythronolide B | |

CAS RN |

3225-82-9 | |

| Record name | 12-Deoxyerythronolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3225-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-ERYTHRONOLIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8F3GHM6EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of erythronolide B in erythromycin biosynthesis?

A1: Erythronolide B serves as the central aglycone core in erythromycin biosynthesis. It is further modified by the attachment of sugar moieties and enzymatic tailoring to yield the final active antibiotic, erythromycin A [, , , ].

Q2: How is erythronolide B produced in nature?

A2: Saccharopolyspora erythraea, a bacterium, biosynthesizes erythronolide B through a multi-step process utilizing a polyketide synthase (PKS) enzyme complex encoded by the ery gene cluster. This complex assembles propionyl-CoA and methylmalonyl-CoA building blocks to form the macrolactone ring [, , , ].

Q3: What is the molecular formula and weight of erythronolide B?

A3: The molecular formula of erythronolide B is C21H38O6, and its molecular weight is 386.52 g/mol.

Q4: Are there any spectroscopic techniques used to characterize erythronolide B?

A4: Yes, various spectroscopic methods are employed to elucidate the structure and confirm the identity of erythronolide B. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the connectivity and spatial arrangement of atoms within the molecule, confirming stereochemistry [].

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation and compound identification [, , ].

Q5: What are the key enzymes involved in modifying erythronolide B during erythromycin biosynthesis?

A5: Several enzymes play crucial roles in modifying erythronolide B:

- 6-Deoxyerythronolide B Hydroxylase (EryF): Catalyzes the hydroxylation of 6-deoxyerythronolide B to form erythronolide B, a critical step in erythromycin A biosynthesis [, , ].

- Glycosyltransferases: These enzymes, including EryBV (mycarosyltransferase) and EryCIII (desosaminyltransferase), attach sugar moieties like L-mycarose and D-desosamine to specific positions on erythronolide B, contributing to the final structure and activity of erythromycin A [, , ].

Q6: Can erythronolide B be used to generate novel erythromycin derivatives?

A6: Yes, erythronolide B serves as a valuable starting point for generating novel erythromycin derivatives through combinatorial biosynthesis. This approach involves engineering the biosynthetic pathway in Saccharopolyspora erythraea or utilizing heterologous expression systems to introduce alternative sugar moieties or modify existing ones on the erythronolide B scaffold [, , , ].

Q7: What are some examples of novel compounds generated using erythronolide B as a precursor?

A7: Researchers have successfully produced several novel compounds using erythronolide B, including:

- Hybrid Macrolides: By introducing glycosyltransferases from other antibiotic-producing bacteria into Saccharopolyspora erythraea strains, researchers have generated hybrid macrolides with altered sugar profiles, potentially impacting their activity and stability [, ].

- Methylated Erythromycin Derivatives: Expression of sugar O-methyltransferases from the spinosyn biosynthetic pathway in Saccharopolyspora erythraea mutants has led to the production of erythromycin derivatives with methylated sugar residues, influencing their activity against specific bacterial strains [].

Q8: How does the structure of erythronolide B influence the activity of the enzymes involved in its modification?

A8: The specific hydroxyl groups and their stereochemistry in the erythronolide B structure are essential for recognition and catalysis by enzymes like EryF and glycosyltransferases. Modifications to these groups can significantly impact the efficiency of these enzymatic reactions and the resulting product profile [, , ].

Q9: Can erythronolide B be chemically synthesized?

A9: Yes, erythronolide B has been successfully synthesized in the laboratory using various synthetic strategies. These often involve a convergent approach, assembling smaller fragments containing specific stereochemical features of the final molecule [, , , ].

Q10: What is the significance of the C3, C5, and C11 positions on the erythronolide B macrolactone ring for glycosylation?

A10: These positions bear hydroxyl groups that can be selectively targeted for glycosylation with different sugar moieties. Controlling the regioselectivity of glycosylation at these positions is crucial for generating desired erythromycin derivatives with specific biological activities [].

Q11: How do structural modifications to erythronolide B impact the biological activity of erythromycin derivatives?

A11: Modifications to the erythronolide B core, particularly changes in stereochemistry, glycosylation patterns, or the introduction of new functional groups, can significantly affect the antibacterial activity, potency, and selectivity of erythromycin derivatives. Understanding these structure-activity relationships is crucial for designing new and improved antibiotics [, ].

Q12: What are the potential future directions for research on erythronolide B?

A12:

- Engineering EryF for Enhanced Erythromycin Production: Optimizing the activity and substrate specificity of EryF through protein engineering could lead to improved yields of erythromycin and its derivatives in heterologous expression systems [].

- Expanding the Repertoire of Hybrid Macrolides: Further exploration of glycosyltransferases from diverse bacterial sources could allow for the generation of a wider array of hybrid macrolides with novel sugar combinations, expanding the possibilities for discovering new antibiotic candidates [].

- Understanding Resistance Mechanisms: Investigating the structural basis for erythromycin resistance and how modifications to erythronolide B affect these mechanisms is crucial for developing strategies to overcome antibiotic resistance [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)